molecular formula C11H13N3 B13248022 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine

1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13248022
M. Wt: 187.24 g/mol
InChI Key: FYFDCJZBSWZUAO-UHFFFAOYSA-N
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Description

1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 3-methylphenylhydrazine with 1-methyl-3-oxobutan-1-amine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and microwave irradiation can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity and resulting in desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-methyl-N-(3-methylphenyl)pyrazol-4-amine

InChI

InChI=1S/C11H13N3/c1-9-4-3-5-10(6-9)13-11-7-12-14(2)8-11/h3-8,13H,1-2H3

InChI Key

FYFDCJZBSWZUAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CN(N=C2)C

Origin of Product

United States

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